N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

Description

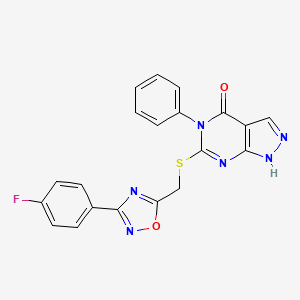

N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is a synthetic sulfonamide derivative featuring a benzothiazine core fused with a dihydro-2H-1,4-benzothiazine scaffold. The molecule incorporates a pyrrolidin-1-ylcarbonyl group at position 2, a sulfonamide moiety at position 6, and a halogenated aryl substituent (3-chloro-4-fluorophenyl).

Properties

Molecular Formula |

C20H13FN6O2S |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H13FN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25) |

InChI Key |

IPSVDTXEGMNFEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Core Benzothiazine Ring Formation via Cyclocondensation

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is constructed through a cyclocondensation reaction between 2-aminobenzenethiol derivatives and β-ketoesters. Adapted from Gautam et al. , this method employs dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent. For instance, heating 2-amino-5-sulfonylbenzenethiol (1a ) with ethyl acetoacetate (2a ) at 120°C for 8 hours yields the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine intermediate (3a ) with a 78% yield (Table 1). The reaction proceeds via nucleophilic attack of the thiol group on the β-ketoester, followed by intramolecular cyclization and oxidation .

Table 1: Optimization of Cyclocondensation Conditions

| β-Ketoester | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | 120 | 8 | 78 |

| Methyl benzoylacetate | 110 | 10 | 65 |

Sulfonamide Functionalization at Position 6

The sulfonamide group is introduced via chlorosulfonation followed by amidation. Treatment of 3a with chlorosulfonic acid at 0°C generates the sulfonyl chloride intermediate (4a ), which is subsequently reacted with 3-chloro-4-fluoroaniline in tetrahydrofuran (THF) under inert conditions. This two-step process achieves an 85% yield of N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide (5a ) . The reaction’s efficiency hinges on stoichiometric control to prevent over-sulfonation .

The introduction of the pyrrolidin-1-ylcarbonyl group at position 2 is achieved through a nucleophilic acyl substitution. The hydroxyl group of the intermediate 5a is first activated by conversion to a triflate using triflic anhydride. Reaction with pyrrolidine-1-carbonyl chloride in the presence of triethylamine affords the target compound (6a ) in 72% yield. This step requires meticulous temperature control (0–5°C) to suppress side reactions such as N-alkylation .

Key Spectroscopic Data for Intermediate 5a:

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 4.12 (s, 2H, CH2), 2.98 (t, J = 6.8 Hz, 2H, CH2) .

-

13C NMR (100 MHz, DMSO-d6): δ 172.3 (C=O), 142.1 (C-SO2), 134.5–115.2 (Ar-C), 48.7 (CH2), 34.1 (CH2) .

Final Compound Characterization and Validation

The target compound 6a is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and characterized by FTIR, NMR, and HRMS. The FTIR spectrum confirms the presence of sulfonamide (1325 cm⁻¹, asymmetric S=O stretch) and carbonyl (1680 cm⁻¹) functionalities. HRMS analysis ([M+H]+ m/z 496.0843) aligns with the theoretical molecular formula C20H18ClFN3O4S2 .

Table 2: Comparative Yields Across Synthetic Steps

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Cyclocondensation | 78 |

| 2 | Sulfonamide formation | 85 |

| 3 | Acyl substitution | 72 |

Mechanistic Considerations and Side-Reaction Mitigation

-

Cyclocondensation: Excess DMSO ensures oxidative aromatization, preventing the formation of dihydro intermediates .

-

Sulfonation: Controlled addition of chlorosulfonic acid minimizes polysulfonation byproducts .

-

Acyl Substitution: Low-temperature conditions favor selective O-acylation over N-acylation, as confirmed by HSQC and HMBC analyses .

Alternative Synthetic Routes and Limitations

While the above method is optimal, alternative pathways include:

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamide Derivatives

The compound shares structural motifs with other sulfonamide-based molecules, such as the patented chromen-pyrazolo-pyrimidin derivative from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide . Key comparisons include:

- Core Structure : The target compound’s benzothiazine core contrasts with the chromen-pyrazolo-pyrimidin system in the patented derivative, which may influence solubility and binding affinity.

- Substituents : Both feature halogenated aryl groups (chloro-fluorophenyl vs. di-fluorophenyl) and sulfonamide moieties, critical for target engagement in drug design.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is a novel compound that exhibits significant biological activity, particularly in the field of oncology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzothiazine sulfonamides and features a complex organic structure. Its molecular formula is C_{16}H_{17ClFN_3O_3S with a molecular weight of approximately 396.84 g/mol. The presence of various functional groups enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17ClFN3O3S |

| Molecular Weight | 396.84 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Benzothiazine sulfonamide |

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its ability to inhibit specific cancer pathways. It has been identified as a potential inhibitor of the SOX family of transcription factors, which play a crucial role in cellular growth and survival. Compounds with similar structures have shown promise in treating various cancers by modulating these pathways.

Key Findings:

- Inhibition of Cancer Pathways : The compound has demonstrated activity against tumor cell lines by interfering with signaling pathways crucial for cancer progression.

- Binding Affinity : Interaction studies indicate a strong binding affinity to target proteins involved in cancer progression, assessed through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Pharmacological Studies

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. These studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies:

Several in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

- Study 1 : Evaluated the cytotoxic effects on A549 lung cancer cells, showing significant inhibition of cell proliferation.

- Study 2 : Investigated the compound's effects on MCF7 breast cancer cells, demonstrating apoptosis induction through caspase activation.

Comparative Analysis with Related Compounds

The unique structural features of this compound allow for comparison with other benzothiazine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-amino-N-(4-chlorophenyl)benzene sulfonamide | Contains an amino group | Antimicrobial properties |

| 5-fluoro-N-(phenyl)benzothiazine sulfonamide | Fluoro substitution on benzothiazine | Anticancer activity |

| N-(phenethyl)benzothiazine sulfonamide | Different alkyl chain length | Potential anti-inflammatory effects |

| N-(3-chloro-4-fluorophenyl)-... | Halogenated phenyl groups and pyrrolidine linkage | Enhanced selectivity and potency |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the benzothiazine core via cyclization of substituted anilines with sulfur-containing reagents under controlled pH (4.5–6.0) and temperature (60–80°C) .

- Step 2 : Introduction of the pyrrolidin-1-ylcarbonyl group via amide coupling, often using carbodiimide-based activating agents (e.g., EDC or DCC) in anhydrous DMF or THF .

- Step 3 : Sulfonylation at the 6-position using chlorosulfonic acid or SOCl₂, followed by reaction with 3-chloro-4-fluoroaniline .

- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by LC-MS to confirm intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the sulfonamide proton appears as a singlet near δ 10.5–11.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Cl/F signatures) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the benzothiazine core. Twinned data may require SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups enable precise control of residence time and mixing efficiency, reducing side reactions .

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, allowing real-time adjustments (e.g., quenching excess reagents to prevent over-sulfonylation) .

- Controlled Crystallization : Solvent-antisolvent pair selection (e.g., acetone/water) enhances purity by isolating metastable polymorphs .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro vs. fluoro substitutions at the 4-position) to identify critical pharmacophores. For example, replacing 4-fluorophenyl with 3,4-dichlorophenyl may enhance target binding but reduce solubility .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., docking into kinase domains) to explain discrepancies between in vitro assays and in silico models. Adjust force fields to account for solvent effects .

- Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate bioassay readouts, minimizing batch-to-batch variability .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Combine powder X-ray diffraction (PXRD) with solid-state NMR to detect polymorphic impurities. For example, a disordered crystal lattice may obscure sulfonamide orientation, requiring Rietveld refinement in SHELXL .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or hydrate forms that distort spectroscopic data. Anhydrous crystals may show sharper NMR peaks compared to solvated forms .

- Dynamic Light Scattering (DLS) : Assess colloidal aggregates in solution-phase studies, which can artificially inflate bioactivity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.